Ethandion, Diphenyl-, Dioxim

Übersicht

Beschreibung

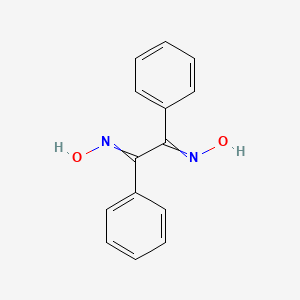

Ethanedione, diphenyl-, dioxime, also known as Ethanedione, diphenyl-, dioxime, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26. The purity is usually 95%.

BenchChem offers high-quality Ethanedione, diphenyl-, dioxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, diphenyl-, dioxime including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanokatalysatorsynthese

Diphenylglyoxim wurde bei der Synthese neuer magnetischer, stabiler und wiederverwendbarer Nanokatalysatoren eingesetzt {svg_1}. Insbesondere wurde es zur Lückenbildung von Nickel-Ionen auf dem Nanokatalysator verwendet, der dann für die einstufige Synthese von Spirofuro[2,3-d]pyrimidinen eingesetzt wurde {svg_2}. Dieser Nanokatalysator wurde mit verschiedenen spektroskopischen Techniken analysiert {svg_3}.

Modifikation von Kohlenstoffnanoröhren

Diphenylglyoxim wurde bei der Modifikation von Kohlenstoffnanoröhren eingesetzt {svg_4}. Kohlenstoffnanoröhren haben ein hohes Potenzial, eine hohe Stabilität und eine große Oberfläche, was sie für die Oberflächenmodifikation geeignet macht {svg_5}. Die modifizierten Kohlenstoffnanoröhren haben vielversprechende Anwendungen in verschiedenen Bereichen wie medizinischen und biologischen Sensoren {svg_6}.

Herstellung magnetischer Nanoröhren

Diphenylglyoxim wurde bei der Herstellung magnetischer Nanoröhren für medizinische Zwecke eingesetzt {svg_7}. Diese magnetischen Nanoröhren werden für die gezielte Abgabe von Antikrebsmitteln eingesetzt {svg_8}.

Ligandenrolle in der Katalyse und in organischen Reaktionen

Die Synthese von Dioximen, einschließlich Diphenylglyoxim, nimmt aufgrund ihres signifikanten Einflusses auf die Rolle von Liganden in der Struktur der Katalyse und organischen Reaktionen zu {svg_9}. Diphenylglyoxim, das von Forschern synthetisiert wurde, wird als eindeutiger Ligand in neuen Nanokatalysatoren verwendet {svg_10}.

Quinoxalinsynthese

Diphenylglyoxim wurde bei der Synthese von Chinoxalinen eingesetzt {svg_11}. Chinoxaline sind attraktive stickstoffhaltige Heterocyclen, die vielfältige biologische Aktivitäten aufweisen und in der synthetischen Chemie verwendet werden {svg_12}.

Cobaloximsynthese

Ein neues Cobaloxim wurde durch die Reaktion von Kobaltchlorid und Diphenylglyoxim in Methanol synthetisiert {svg_13}. Dieser Komplex wurde durch UV-Vis-Spektroskopie, 1H-NMR-Spektroskopie, zyklische Voltammetrie und Einkristall-Röntgenbeugungsanalyse charakterisiert {svg_14}.

Zukünftige Richtungen

Wirkmechanismus

Ethanedione, diphenyl-, dioxime, also known as Diphenylglyoxime or Diphenylethanedione dioxime, is a chemical compound with the formula C14H12N2O2 . This compound has been the subject of various studies due to its potential applications in different fields.

Mode of Action

It is known that the compound has been used for the gapping of nickel ions on a nanocatalyst , suggesting it may interact with metal ions in its mode of action.

Biochemical Pathways

It is known that the compound has been used in the synthesis of spiro furo [2,3-d]pyrimidines , indicating it may play a role in the biochemical pathways related to this synthesis.

Result of Action

It is known that the compound has been used in the synthesis of spiro furo [2,3-d]pyrimidines , suggesting it may have a role in the synthesis of these compounds at the molecular level.

Biochemische Analyse

Biochemical Properties

Diphenylglyoxime plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For example, diphenylglyoxime forms complexes with cobalt ions, which are used in the synthesis of cobaloxime complexes. These complexes exhibit antimicrobial properties and have been studied for their potential use in medical applications . The interaction between diphenylglyoxime and cobalt ions involves the coordination of nitrogen atoms from the oxime groups to the metal center, resulting in a stable octahedral structure.

Cellular Effects

Diphenylglyoxime has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with metal ions and forming complexes that can modulate cellular activities. For instance, diphenylglyoxime-cobalt complexes have been found to exhibit antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi . These complexes can disrupt bacterial cell membranes and inhibit essential enzymatic processes, leading to cell death. Additionally, diphenylglyoxime may impact cell signaling pathways and gene expression by altering the availability of metal ions required for specific cellular functions.

Molecular Mechanism

The molecular mechanism of diphenylglyoxime involves its ability to form coordination complexes with metal ions. At the molecular level, diphenylglyoxime binds to metal ions through its oxime groups, creating stable chelates. This binding can inhibit or activate enzymes by altering their metal cofactor availability. For example, diphenylglyoxime-cobalt complexes can inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects . Additionally, diphenylglyoxime may influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenylglyoxime can change over time due to its stability and degradation. Diphenylglyoxime is relatively stable under standard laboratory conditions, but its complexes with metal ions may degrade over time, affecting their biological activity. Long-term studies have shown that diphenylglyoxime-cobalt complexes retain their antimicrobial properties for extended periods, although gradual degradation can occur . The stability of diphenylglyoxime and its complexes is influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of diphenylglyoxime vary with different dosages in animal models. At low doses, diphenylglyoxime and its metal complexes may exhibit beneficial effects, such as antimicrobial activity. At high doses, toxic or adverse effects can occur. For example, high doses of diphenylglyoxime-cobalt complexes may lead to toxicity in animal models, affecting liver and kidney function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

Diphenylglyoxime is involved in various metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors involved in metal ion transport and storage. For instance, diphenylglyoxime can chelate metal ions, affecting their availability for metabolic processes. This interaction can influence metabolic flux and metabolite levels, particularly in pathways dependent on metal cofactors . The formation of diphenylglyoxime-metal complexes can also impact the activity of enzymes involved in oxidative stress responses and detoxification.

Transport and Distribution

Within cells and tissues, diphenylglyoxime is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and accumulate in certain cellular compartments. For example, diphenylglyoxime-cobalt complexes may be transported into bacterial cells through metal ion transporters, leading to their antimicrobial effects . The distribution of diphenylglyoxime within tissues can also be influenced by its binding to plasma proteins and other biomolecules.

Subcellular Localization

The subcellular localization of diphenylglyoxime is determined by its chemical properties and interactions with cellular components. Diphenylglyoxime and its metal complexes can localize to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria. Targeting signals or post-translational modifications may direct diphenylglyoxime to these locations, affecting its activity and function . For instance, diphenylglyoxime-cobalt complexes may localize to bacterial cell membranes, where they exert their antimicrobial effects by disrupting membrane integrity.

Eigenschaften

IUPAC Name |

N-(2-hydroxyimino-1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066938 | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23873-81-6 | |

| Record name | Diphenylglyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)